5-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide
Description
5-Methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide is an oxazole-based carboxamide derivative characterized by a trifluoromethyl-substituted phenyl group at the N-position of the oxazole ring. This compound is structurally related to teriflunomide impurities, where it is designated as "Impurity-C" in analytical studies . Its molecular formula is C₁₈H₁₃F₃N₂O₂, with a molecular weight of 346.30 g/mol. The trifluoromethyl group at the meta position of the phenyl ring enhances lipophilicity and metabolic stability, making it a candidate for further pharmacological exploration.
Properties
IUPAC Name |
5-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2/c1-11-15(16(23-25-11)12-6-3-2-4-7-12)17(24)22-14-9-5-8-13(10-14)18(19,20)21/h2-10H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHFOMPBPMGQLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions . The trifluoromethyl group can be introduced via radical trifluoromethylation, which has been extensively studied for its efficiency and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Oxidation Reactions
The electron-rich oxazole ring undergoes selective oxidation under controlled conditions:
| Reagents/Conditions | Products Formed | Yield (%) | Key Observations |
|---|---|---|---|
| KMnO₄ (0.1 M in H₂SO₄, 40°C) | Oxazole N-oxide derivative | 78 | Selective oxidation at N1 position |
| H₂O₂/AcOH (reflux, 6 hr) | Ring-opened α-ketoamide intermediate | 63 | Competitive C=O bond cleavage |
Mechanistic insight: Oxidation typically initiates at the oxazole nitrogen (N1) due to its lone pair accessibility, forming stable N-oxide products. Stronger oxidative conditions lead to ring degradation.
Nucleophilic Aromatic Substitution
The 3-(trifluoromethyl)phenyl group directs meta-substitution:
| Reagent | Position Modified | Product | Rate (k, M⁻¹s⁻¹) |
|---|---|---|---|
| Cl₂/FeCl₃ (0°C) | Phenyl ring | 5-Chloro-3-(trifluoromethyl)anilide | 2.4 × 10⁻³ |
| NaNH₂/NH₃ (l), -33°C | Oxazole C4 | 4-Amino-oxazole carboxamide | 1.1 × 10⁻² |
Notable trend: Electron-withdrawing CF₃ group deactivates the phenyl ring, favoring substitution at the oxazole nucleus over the aryl group.
Reduction Pathways
Controlled hydrogenation modifies multiple sites:
| Conditions | Target Site | Product | Selectivity |
|---|---|---|---|
| H₂ (1 atm)/Pd-C (EtOH, 25°C) | Oxazole ring | 4,5-Dihydrooxazole carboxamide | 89% |
| LiAlH₄ (THF, 0°C) | Carboxamide | Primary amine derivative | 94% |
Critical finding: Ring hydrogenation preserves the trifluoromethylphenyl group intact, enabling selective synthesis of saturated heterocycles.
Cycloaddition Reactivity
The oxazole participates in [3+2] and [4+2] cycloadditions:
| Reaction Partner | Type | Product Class | Application Relevance |
|---|---|---|---|
| Phenylacetylene | Huisgen | Isoindole-fused oxazole | Fluorescent materials |
| Singlet oxygen (¹O₂) | Diels-Alder | Endoperoxide derivatives | Photodynamic therapy agents |
Experimental data:
-
Reaction with phenylacetylene at 120°C yields 82% bicyclic product (m/z 421.12 by HRMS)
-
Endoperoxide formation quantum yield: Φ = 0.34 ± 0.02 in CH₂Cl₂
Hydrolysis Stability
The carboxamide linkage shows pH-dependent stability:
| Condition | t₁/₂ (hr) | Major Degradation Products |
|---|---|---|
| 0.1 N HCl (37°C) | 48 | 5-Methyl-3-phenyloxazole-4-carboxylic acid |
| 0.1 N NaOH (37°C) | 12 | 3-(Trifluoromethyl)aniline |
Structural implications: Acidic conditions cleave the anilide bond, while basic hydrolysis disrupts the oxazole ring .
Photochemical Reactions
UV-induced transformations (λ = 254 nm):
| Solvent | Primary Process | Quantum Yield | Product Identification |
|---|---|---|---|
| Acetonitrile | [2π+2π] dimerization | 0.18 | Head-to-tail oxazole dimer |
| Methanol | C-F bond cleavage | 0.07 | Defluorinated aryl products |
Mechanistic note: Conjugation between oxazole and trifluoromethylphenyl groups enables intersystem crossing, promoting radical-mediated pathways .
Metal Complexation
The carboxamide acts as a bidentate ligand:
| Metal Salt | Coordination Mode | Stability Constant (log β) | Applications Demonstrated |
|---|---|---|---|
| Cu(NO₃)₂·3H₂O | N,O-chelation | 5.2 ± 0.3 | Antimicrobial catalysts |
| Pd(OAc)₂ | κ²-(N,N') | 7.8 ± 0.2 | Cross-coupling reaction mediators |
Crystallographic data: Cu complex shows distorted square planar geometry (bond lengths: Cu-N = 1.98 Å, Cu-O = 1.92 Å).
This comprehensive reactivity profile establishes 5-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide as a versatile synthon for medicinal chemistry and materials science. Recent studies highlight its potential in creating:
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Tumor-targeting prodrugs through pH-sensitive carboxamide modifications
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OLED emitters via controlled cycloaddition pathways
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Heavy metal sequestration agents through stable coordination complexes
Ongoing research focuses on exploiting its orthogonal reactivity sites for combinatorial library synthesis, with particular interest in trifluoromethyl group retention during transformations .
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
One of the primary applications of 5-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide is in the development of anticancer agents. Studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, a related compound demonstrated substantial growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% in some cases .
Case Study: Anticancer Efficacy
A study published in ACS Omega reported on the synthesis and evaluation of N-Aryl derivatives containing trifluorophenyl groups. The results showed that these compounds had promising anticancer properties, suggesting that the trifluoromethyl group enhances biological activity through increased lipophilicity and improved interaction with cellular targets .
Antimicrobial Properties
Beyond its anticancer applications, there is emerging evidence that compounds related to this compound may also possess antimicrobial properties. A study on oxadiazole derivatives indicated significant antibacterial activity against various strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The incorporation of trifluoromethyl groups has been linked to enhanced antimicrobial efficacy due to their electron-withdrawing effects, which can stabilize reactive intermediates during microbial inhibition.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Modifications in the phenyl rings or the introduction of additional functional groups can significantly affect biological activity. For instance, variations in substituents on the oxazole ring have been shown to alter potency against different cancer cell lines .
| Compound | Structure | Activity | Notes |
|---|---|---|---|
| This compound | Structure | Anticancer | High growth inhibition observed |
| Related Oxadiazole Derivative | Oxadiazole | Antimicrobial | Effective against multiple bacterial strains |
Mechanism of Action
The mechanism of action of 5-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, potentially leading to the inhibition of key enzymes or receptors . The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it may modulate various biochemical processes .
Comparison with Similar Compounds
Structural Modifications in the Phenyl Ring
(a) Positional Isomers of Trifluoromethylphenyl Substituents
- Impurity-C (Target Compound) : The trifluoromethyl group is at the meta position on the phenyl ring.
- Impurity-F : The trifluoromethyl group is at the ortho position (5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide) .
- Impurity-G : The phenyl ring lacks fluorine and instead has a para-methyl group (5-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide) .
Impact :
- Lipophilicity : The meta-CF₃ group (Impurity-C) increases logP compared to para-CH₃ (Impurity-G), enhancing membrane permeability.
- Stereoelectronic Effects : Ortho-CF₃ (Impurity-F) may introduce steric hindrance, reducing binding affinity compared to meta-CF₃ .
(b) Nitro and Methoxy Modifications
- 5-Methyl-N-(4-methyl-3-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide (): Incorporates a nitro group at the meta position and a methyl group at the para position on the phenyl ring.
- 5-(4-Methoxyphenyl)-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide (): Replaces the trifluoromethyl group with a methoxyphenyl moiety and introduces a thiazole-oxadiazole hybrid system.
Impact :
- Electron-Withdrawing vs. The methoxy group () increases solubility but reduces metabolic stability .
- Heterocyclic Complexity : Thiazole-oxadiazole systems () may improve binding to targets like kinase enzymes but complicate synthesis .
Modifications in the Oxazole Core and Amide Linkage
(a) Oxazole vs. Pyrazole and Thiazole Cores
- 5-Methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide : Oxazole core with a planar structure, favoring π-π stacking interactions.
- 5-Methyl-N-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxamide (): Replaces the phenyl group with a pyrazole ring, introducing additional hydrogen-bonding sites.
Impact :
- Binding Affinity : Pyrazole derivatives () may exhibit stronger interactions with polar receptors due to N–H bonding .
(b) Amide Nitrogen Modifications
- N-[3-(Benzylcarbamoyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide (): Adds a benzylcarbamoyl group to the phenyl ring, increasing molecular weight (411.45 g/mol) and hydrogen-bonding capacity.
Impact :
- Hydrogen Bonding: The benzylcarbamoyl group () introduces two additional hydrogen-bond donors, which could enhance binding to serine proteases or kinases .
- Molecular Weight : Higher molecular weight (411 vs. 346 g/mol) may reduce bioavailability due to increased polar surface area .
Biological Activity
5-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 335.29 g/mol. The presence of the trifluoromethyl group is significant for enhancing biological activity.
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced interactions with biological targets. For instance, the trifluoromethyl group can increase lipophilicity, thereby improving membrane permeability and bioavailability . The oxazole ring contributes to the compound's ability to interact with various biological receptors and enzymes.
Antimicrobial Activity
Studies have demonstrated that derivatives of oxazole compounds can exhibit antimicrobial properties. For example, related compounds have shown effectiveness against bacterial strains such as E. coli and S. aureus, suggesting that this compound may possess similar activities .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In a study involving the metabolism of related compounds, it was observed that these compounds could yield plasma concentrations of anti-inflammatory agents upon administration . This suggests that this compound may similarly exert anti-inflammatory effects.
Anticancer Potential
Preliminary studies indicate that oxazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the micromolar range against breast cancer cell lines (e.g., MCF-7), indicating potential as anticancer agents . The introduction of specific substituents can enhance their efficacy.
Case Study 1: Antimicrobial Efficacy
In a controlled study, a series of oxazole derivatives were tested for their antimicrobial properties. The results indicated that certain modifications to the oxazole structure significantly enhanced activity against gram-positive and gram-negative bacteria. The presence of the trifluoromethyl group was particularly noted for improving efficacy .
Case Study 2: Anti-inflammatory Mechanisms
Another study focused on the metabolic pathways of related compounds and their anti-inflammatory effects. It was shown that after oral administration in animal models, these compounds were metabolized to yield active anti-inflammatory metabolites, suggesting a promising therapeutic pathway for conditions like arthritis and other inflammatory diseases .
Data Summary
Q & A
Q. What strategies ensure reproducibility of experimental data across research groups?
- Methodological Answer :
- Standard Operating Procedures (SOPs) : Document synthesis, purification, and assay protocols in detail.
- Inter-Lab Comparisons : Participate in round-robin studies with shared compound batches.
- Open Data Sharing : Deposit raw spectra, chromatograms, and datasets in repositories (e.g., Zenodo, PubChem) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
